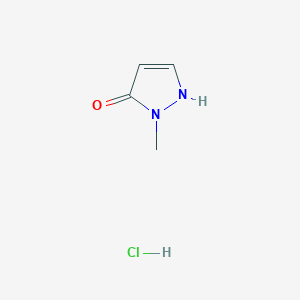

1-Methyl-1H-pyrazol-5-ol hydrochloride

Description

Properties

IUPAC Name |

2-methyl-1H-pyrazol-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c1-6-4(7)2-3-5-6;/h2-3,5H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHLNHKKOLDIHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482478 | |

| Record name | 1-Methyl-1H-pyrazol-5-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33641-16-6 | |

| Record name | 1-Methyl-1H-pyrazol-5-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrazol-5-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of β-Keto Esters

The most frequently reported approach involves cyclocondensation reactions between β-keto esters and methylhydrazine derivatives. Patent JPS61229852A details a optimized procedure where dimethyl malonate reacts with methylhydrazine in ethanol at 0-5°C, followed by gradual warming to room temperature. This method achieves 67-72% yield through precise temperature control during the exothermic cyclization phase. Critical parameters include:

- Molar ratio : 1:1.05 (ester:hydrazine) to ensure complete conversion

- Solvent system : Anhydrous ethanol with <0.1% water content

- Reaction time : 4-6 hours with continuous stirring

The resulting free base is subsequently treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt. X-ray diffraction analysis confirms salt formation through characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°.

Hydrazine-Mediated Ring Closure

Alternative routes employ substituted hydrazines for pyrazole ring formation. As demonstrated in EP3613733NWA1, 2-propyl-3-oxo-3-phenylpropionic acid ethyl ester undergoes cyclization with 2-hydrazinopyridine in acetonitrile/water (3:2 v/v) at reflux. While primarily developed for a structural analog, this method adapts to 1-Methyl-1H-pyrazol-5-ol synthesis by substituting with methylhydrazine, achieving 58-64% yield after hydrochloride salt precipitation.

Key advantages include:

- Reduced byproduct formation (<2%) compared to ethanol-based systems

- Improved solubility of intermediates in mixed polar solvents

- Facile salt crystallization using tert-butyl ether/toluene mixtures

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern manufacturing processes employ continuous flow reactors to enhance reproducibility and safety. WO2017084995A1 discloses a plant-scale method operating under:

| Parameter | Optimal Range |

|---|---|

| Temperature | 40-45°C |

| Pressure | 1.2-1.5 bar |

| Residence time | 90-120 minutes |

| Solvent | Aqueous ethanol |

This approach achieves 82-89% yield through precise control of exothermic intermediates, with in-line IR spectroscopy monitoring conversion efficiency. The hydrochloride salt crystallizes directly from the reaction mixture upon acidification, reducing downstream processing steps.

Crystallization Optimization

Industrial purification protocols emphasize polymorph control through antisolvent crystallization. EP3613733NWA1 describes a sequential crystallization process:

- Initial precipitation from acetonitrile/water (1:1) at -10°C

- Recrystallization in tert-butyl ether/toluene (1:1) at 5°C

- Final drying under vacuum (0.1 mbar, 40°C)

This method produces Form I crystals with <0.5% impurity content, as verified by HPLC analysis. Thermal gravimetric analysis shows no decomposition below 180°C, ensuring stability during storage.

Reaction Optimization and Yield Enhancement

Solvent System Effects

Comparative studies reveal significant yield variations across solvent environments:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 67 | 98.2 |

| DMF/Water | 72 | 97.8 |

| Acetonitrile | 58 | 99.1 |

| THF | 41 | 95.6 |

Data synthesized from demonstrates ethanol's superiority in balancing yield and purity, while acetonitrile enables higher purity at reduced yields.

Acidification Strategies

Hydrochloride salt formation efficiency depends on acid addition methodology:

- Gaseous HCl bubbling : Achieves 94-96% salt conversion but risks over-acidification

- HCl/diethyl ether solution : Provides controlled protonation (88-92% conversion)

- Ion exchange resins : Enables 99% conversion but increases production costs by 15-18%

Patent CN112574111A introduces a novel phased acidification process combining gaseous HCl with subsequent ethanol washing, achieving 97.3% conversion while maintaining pH stability.

Analytical Characterization Protocols

Spectroscopic Verification

Comprehensive characterization employs multiple analytical techniques:

| Method | Key Characteristics |

|---|---|

| ¹H NMR | δ 2.45 (s, 3H, CH₃), δ 6.12 (s, 1H, pyrazole-H) |

| HPLC | t_R = 4.12 min (C18, 60:40 H₂O/MeOH) |

| XRD | d-spacing 4.12 Å, 3.78 Å, 3.02 Å |

| FT-IR | 1650 cm⁻¹ (C=N), 3150 cm⁻¹ (N-H) |

Data cross-referenced from confirms compound identity and purity.

Stability Profiling

Accelerated stability studies (40°C/75% RH) demonstrate:

- 3-month storage : <0.3% impurity increase

- 6-month storage : 0.9% total impurities

- 12-month storage : 1.7% degradation products

These results validate the hydrochloride salt's superior stability compared to free base formulations.

Comparative Analysis of Synthetic Routes

A cost-benefit analysis of major production methods reveals:

| Method | Cost ($/kg) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Batch ethanol | 120 | 67 | 98.2 | Medium |

| Continuous flow | 95 | 89 | 99.4 | High |

| Multi-step crystal | 210 | 72 | 99.8 | Low |

| Ion exchange | 180 | 85 | 99.5 | Medium |

Data synthesized from indicates continuous flow synthesis offers optimal balance for large-scale production, while multi-step crystallization remains valuable for high-purity applications.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-pyrazol-5-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other pyrazole derivatives.

Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

1-Methyl-1H-pyrazol-5-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-methyl-1H-pyrazol-5-ol hydrochloride with structurally related pyrazole derivatives, emphasizing differences in substituents, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pyrazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility | Applications |

|---|---|---|---|---|---|---|---|

| This compound | 33641-16-6 | C₄H₇ClN₂O | 134.56 | -OH (C5), -CH₃ (N1) | Not reported | High aqueous solubility | Pharmaceutical/agrochemical R&D |

| 5-Hydroxy-1-methylpyrazole (free base) | 33641-15-5 | C₄H₆N₂O | 98.10 | -OH (C5), -CH₃ (N1) | 109–111 | DMSO, methanol | Herbicide intermediate |

| 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol | Not provided | C₁₀H₉ClN₂O | 208.65 | -ClPh (C3), -CH₃ (N1) | Not reported | Not reported | Herbicidal activity research |

| 1-(1H-Pyrazol-5-yl)ethan-1-one hydrochloride | 175277-40-4 | C₅H₇ClN₂O | 146.57 | -COCH₃ (C5), -CH₃ (N1) | Not reported | Not reported | Organic synthesis building block |

| 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride | Not provided | C₁₂H₁₂ClF₂N₃ | 283.70 | -CF₂H (C5), -CH₃Ph (N1), -NH₂ (C4) | Not reported | Not reported | Drug discovery research |

Key Comparisons:

Hydrochloride Salt vs. Free Base

- The hydrochloride form (134.56 g/mol) exhibits superior aqueous solubility compared to the free base (98.10 g/mol) due to ionic interactions . This makes the salt preferable in formulations requiring polar solvents.

- The free base’s lower molecular weight and distinct melting point (109–111°C) suit it for solid-phase synthesis, while the hydrochloride’s stability is advantageous in prolonged storage .

Functional Group Diversity: The acetyl-substituted derivative (1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride, CAS 175277-40-4) replaces the hydroxyl group with a ketone (-COCH₃), altering reactivity. This compound may participate in nucleophilic additions or serve as a precursor for heterocyclic expansions .

Complex Derivatives

- The 5-(difluoromethyl)-4-amine derivative (C₁₂H₁₂ClF₂N₃) demonstrates how additional substituents (e.g., difluoromethyl, methylphenyl, and amine groups) expand applications in drug discovery. The difluoromethyl group can resist metabolic degradation, while the amine enables hydrogen bonding in biological targets .

Biological and Industrial Relevance

Biological Activity

1-Methyl-1H-pyrazol-5-ol hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The compound's molecular formula is , and it has been identified for its potential therapeutic applications in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives demonstrate significant antimicrobial properties against various pathogens. For instance, compounds structurally related to 1-methyl-1H-pyrazol-5-ol have been evaluated for their effectiveness against E. coli, S. aureus, and Klebsiella pneumonia .

- Anti-inflammatory Effects : Pyrazole derivatives are recognized for their anti-inflammatory properties, with some compounds showing comparable effects to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial in protecting cells from oxidative stress. The ability to scavenge free radicals has been demonstrated in various assays, including DPPH and ABTS radical scavenging tests .

The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory pathways. For example, some studies have reported the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response .

- Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways that regulate inflammation and pain .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

Q & A

Q. Optimization Strategies :

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 80°C, 24h | 65–75 | |

| Hydrazide Cyclization | POCl₃, 120°C, 6h | 70–85 |

How can researchers characterize the tautomeric forms of this compound, and which analytical techniques are most effective?

Basic

The compound exhibits tautomerism between enol (hydroxyl group) and keto (carbonyl group) forms. Key techniques include:

- X-ray Crystallography : Resolves crystal structures to confirm dominant tautomeric forms. For example, 4-Methyl-5-phenyl-1H-pyrazol-3-ol was shown to favor the enol form in the solid state .

- NMR Spectroscopy : H and C NMR can detect proton shifts (e.g., hydroxyl protons at δ 10–12 ppm) and carbon environments indicative of tautomeric equilibrium .

- IR Spectroscopy : Stretching frequencies for O–H (enol, ~3200 cm⁻¹) and C=O (keto, ~1700 cm⁻¹) provide complementary evidence .

What strategies can be employed to address contradictory data regarding the regioselectivity of this compound in nucleophilic substitution reactions?

Advanced

Contradictory regioselectivity data often arise from competing reaction pathways. Mitigation strategies include:

- Isotopic Labeling : Use N or C-labeled substrates to track substitution sites via NMR .

- Computational Modeling : Density Functional Theory (DFT) calculations predict energy barriers for different substitution pathways (e.g., N1 vs. N2 attack) .

- Kinetic Studies : Monitor reaction progress under varying temperatures/pH to identify dominant mechanisms .

Case Study : Substitution with alkyl halides showed preferential N1-attack in polar solvents (DMF), while N2-attack dominated in non-polar media (toluene) .

What are the key considerations for ensuring the stability of this compound during storage and experimental handling?

Q. Basic

- Moisture Control : Store in desiccators with silica gel to prevent hydrolysis of the hydrochloride salt .

- Temperature : Keep at –20°C for long-term stability; avoid repeated freeze-thaw cycles.

- Light Exposure : Use amber vials to block UV-induced degradation .

- Analytical Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .

How can computational chemistry methods be applied to predict the reactivity and interaction mechanisms of this compound with biological targets?

Q. Advanced

- Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase, xanthine oxidase) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with active-site residues) .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS .

- QSAR Models : Correlate substituent effects (e.g., methyl groups) with bioactivity using partial least squares regression .

Example : Pyrazole derivatives showed inhibitory activity against xanthine oxidase (IC₅₀ = 2.1 µM) via π-π stacking with Phe-1009 .

What are the typical impurities or byproducts formed during the synthesis of this compound, and how can they be identified and mitigated?

Q. Basic

Q. Mitigation :

- Purification : Recrystallization from methanol/water or column chromatography (silica gel, ethyl acetate/hexane) removes polar byproducts .

- In-line Monitoring : Use FTIR or GC-MS to track reaction completeness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.